molecular formula C15H16N6OS B11030658 2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11030658
M. Wt: 328.4 g/mol
InChI Key: YMWADTNFYPZCJW-UHFFFAOYSA-N
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Description

2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide: is a chemical compound with the following properties:

    Molecular Formula (MF): CHNOS

    Molecular Weight (MW): 332.38 g/mol

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve the following steps:

    Purine Derivative Synthesis: Starting from purine, the amino group is protected, and the sulfur atom is introduced.

    Acylation: The protected purine derivative is acylated with 2,4-dimethylphenylacetyl chloride to form the target compound.

Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.

Chemical Reactions Analysis

Reactions:

    Acylation Reaction: The key step involves the acylation of the purine derivative with the acetyl group from 2,4-dimethylphenylacetyl chloride.

    Substitution Reactions: The compound may undergo nucleophilic substitution reactions due to the presence of the sulfanyl group.

Common Reagents and Conditions:

    Reagents: 2,4-dimethylphenylacetyl chloride, purine derivative

    Conditions: Typically carried out in an organic solvent (e.g., dichloromethane or dimethylformamide) with a base (e.g., triethylamine) as a catalyst.

Major Products: The major product is the desired compound itself.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).

    Medicine: Explored for its pharmacological properties (e.g., antiviral, anticancer).

    Industry: May serve as an intermediate in the production of other compounds.

Mechanism of Action

The exact mechanism of action is context-dependent and would require further research. it likely interacts with specific molecular targets or pathways relevant to its intended application.

Comparison with Similar Compounds

. Further exploration of the literature may reveal additional similar compounds.

Remember that this compound’s uniqueness lies in its specific combination of purine, sulfanyl, and acetyl moieties

Properties

Molecular Formula

C15H16N6OS

Molecular Weight

328.4 g/mol

IUPAC Name

2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C15H16N6OS/c1-8-3-4-10(9(2)5-8)19-11(22)6-23-15-20-12-13(16)17-7-18-14(12)21-15/h3-5,7H,6H2,1-2H3,(H,19,22)(H3,16,17,18,20,21)

InChI Key

YMWADTNFYPZCJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=NC=NC(=C3N2)N)C

Origin of Product

United States

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